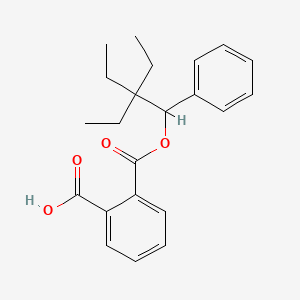
2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid is an organic compound with the molecular formula C22H26O4 and a molecular weight of 354.4394 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a 2,2-diethyl-1-phenylbutoxy group. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid typically involves the reaction of benzoic acid derivatives with 2,2-diethyl-1-phenylbutanol under specific conditions. One common method is the esterification reaction, where benzoic acid is reacted with 2,2-diethyl-1-phenylbutanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid can be compared with other similar compounds, such as:
2-(2,2-Dimethyl-1-phenylbutoxy)carbonylbenzoic acid: Similar structure but with methyl groups instead of ethyl groups.
2-(2,2-Diethyl-1-phenylpropoxy)carbonylbenzoic acid: Similar structure but with a propoxy group instead of a butoxy group.
2-(2,2-Diethyl-1-phenylbutoxy)carbonylphenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of a benzoic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
5350-78-7 |
|---|---|
Formule moléculaire |
C22H26O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2-(2,2-diethyl-1-phenylbutoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C22H26O4/c1-4-22(5-2,6-3)19(16-12-8-7-9-13-16)26-21(25)18-15-11-10-14-17(18)20(23)24/h7-15,19H,4-6H2,1-3H3,(H,23,24) |
Clé InChI |
WDBURNJRJIREPN-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CC)C(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



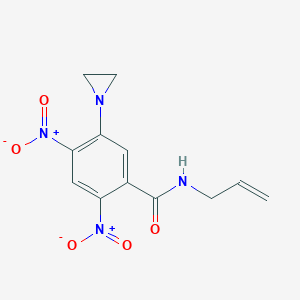
![N,N-diethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14000525.png)
![4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14000552.png)
![N,N'-(Propane-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B14000560.png)

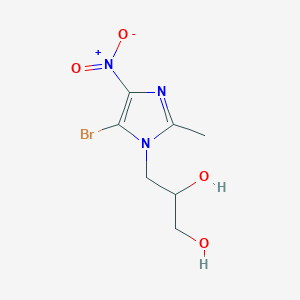


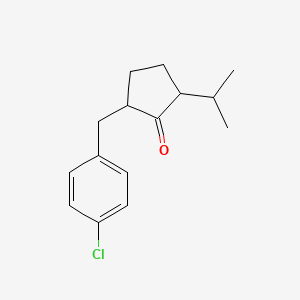
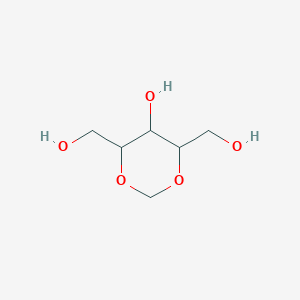
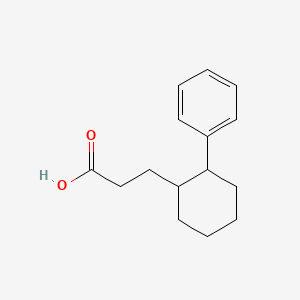
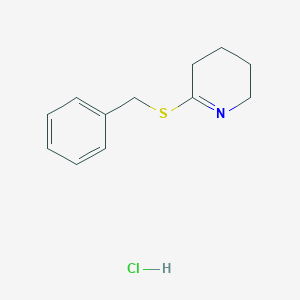
![4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14000614.png)
